molecular formula C15H10BrN3O5 B2766140 Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1171859-90-7

Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2766140
CAS No.: 1171859-90-7
M. Wt: 392.165
InChI Key: RIFXLCBXQOKEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a total of 33 atoms; 11 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups. The IUPAC name is “methyl 4-({[(5-bromofuran-2-yl)formamido]methanethioyl}amino)benzoate” and the SMILES string is "COC(=O)c2ccc(NC(=S)NC(=O)c1ccc(Br)o1)cc2" . This indicates the presence of a benzoate group, a carbamoyl group, and a bromofuran group in the molecule.

Scientific Research Applications

Synthesis and Mesomorphic Behavior

Compounds similar to Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, particularly those involving 1,3,4-oxadiazole derivatives, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. For instance, derivatives exhibiting cholesteric and nematic/smectic A mesophases have been synthesized, showcasing wide mesomorphic temperature ranges and notable photoluminescence, which could imply potential applications in display technologies and optical devices (Han et al., 2010).

Molecular Docking Studies

Further, molecular docking studies involving substituted benzofuran and oxadiazole derivatives have demonstrated significant binding energy and inhibition constants against DNA GyrB of Mycobacterium tuberculosis, suggesting potential therapeutic applications in designing novel antimicrobial agents (Sanjeeva et al., 2021).

Crystal Engineering

In crystal engineering, the use of high pressure to induce phase transitions in structures with high-Z′ configurations has been explored. Although the study focused on a different compound, the methodology and findings highlight the potential of utilizing structural modifications to enhance material properties, which could be applicable to the synthesis and application of this compound in materials science (Johnstone et al., 2010).

Chemosensors

Research on novel anion sensors that incorporate 1,3,4-oxadiazole groups for fluoride sensing has been reported, demonstrating changes in color and optical shifts upon interaction with fluoride ions. This suggests the potential of this compound derivatives in developing sensitive and selective sensors for environmental and biological applications (Ma et al., 2013).

Properties

IUPAC Name

methyl 4-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O5/c1-22-14(21)9-4-2-8(3-5-9)12(20)17-15-19-18-13(24-15)10-6-7-11(16)23-10/h2-7H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXLCBXQOKEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.